molecular formula C17H10Cl3IN2O2 B12728396 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- CAS No. 128758-37-2

3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo-

Cat. No.: B12728396
CAS No.: 128758-37-2
M. Wt: 507.5 g/mol
InChI Key: NENSGHXYOXEOOZ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chlorophenyl, dichlorophenyl, and iodo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives, chlorophenyl, dichlorophenyl, and iodine-containing reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of specific substituents or the formation of new functional groups.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the formation of new derivatives with different substituents.

Scientific Research Applications

3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- include other pyridazinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

128758-37-2

Molecular Formula

C17H10Cl3IN2O2

Molecular Weight

507.5 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(3,4-dichlorophenyl)-4-iodopyridazin-3-one

InChI

InChI=1S/C17H10Cl3IN2O2/c18-11-3-1-10(2-4-11)9-25-15-8-22-23(17(24)16(15)21)12-5-6-13(19)14(20)7-12/h1-8H,9H2

InChI Key

NENSGHXYOXEOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=O)N(N=C2)C3=CC(=C(C=C3)Cl)Cl)I)Cl

Origin of Product

United States

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